molecular formula C19H23N7O3 B2487639 1-(2,4-dimethoxyphenyl)-3-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea CAS No. 1171165-76-6

1-(2,4-dimethoxyphenyl)-3-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea

Cat. No. B2487639
CAS RN: 1171165-76-6
M. Wt: 397.439
InChI Key: SAWODCGPBTWCOC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of related compounds typically involves multistep reactions, starting from base structures and incorporating functional groups through various chemical reactions. A method described involves the use of ethyl acetoacetate, a hydrazine, and malononitrile catalyzed by urea, highlighting the multifunctional role of urea in synthesis processes, including domino Knoevenagel condensation, Michael addition, and ring opening and closing reactions (Li et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds with similar complexity is often characterized by techniques like X-ray diffraction, NMR, and FT-IR spectroscopy. For instance, a compound's crystal structure was determined, belonging to the tetragonal system, with precise measurements of the unit cell dimensions and bond lengths and angles optimized using density functional theory (DFT) (Huang et al., 2020).

Chemical Reactions and Properties

Chemical reactions, including condensation, cyclization, and the Curtius rearrangement, are fundamental in synthesizing pyrimidine and pyrazole derivatives. The reactivity often involves forming new bonds through interactions between functional groups, such as amino and carbonyl groups, leading to complex heterocyclic structures (Belaroussi et al., 2013).

Physical Properties Analysis

Physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in various conditions. These properties are determined through experimental analysis and can influence the compound's application in further reactions or as a potential pharmacological agent.

Chemical Properties Analysis

The chemical properties of such compounds are defined by their reactivity, stability, and interactions with other molecules. Detailed studies on related compounds show a range of activities, including potential antimicrobial and anticancer properties, indicating the significance of the structural configuration on biological activity (Hafez et al., 2016).

Scientific Research Applications

Crystal Structure Analysis

Compounds with complex structures, including sulfonylurea herbicides, have been analyzed for their crystal structures to understand the molecular interactions and stability. For example, the study of the crystal structure of azimsulfuron, a sulfonylurea herbicide, reveals the molecular interactions that contribute to its stability and activity (Youngeun Jeon et al., 2015).

Antimicrobial and Anticancer Agents

Research into novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives has shown potential for these compounds as antimicrobial and anticancer agents. Some synthesized compounds displayed higher anticancer activity than reference drugs, highlighting the promise of such chemical frameworks in therapeutic applications (H. Hafez et al., 2016).

Antibacterial Heterocyclic Compounds

The development of new heterocyclic compounds containing a sulfonamido moiety aims to create effective antibacterial agents. Several newly synthesized compounds have shown high antibacterial activities, underscoring the importance of chemical innovation in addressing resistance issues (M. E. Azab et al., 2013).

Herbicide Activity

The synthesis and evaluation of urea compounds containing pyrimidine and 1,3,4-thiadiazole rings have been explored for their herbicidal activities. Novel compounds synthesized from dimethoxypyrimidinylsulphone showed moderate inhibitory activities against certain plant species, indicating the potential for agricultural applications (Sheng Zilian, 2014).

properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-[2-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O3/c1-13-23-17(12-18(24-13)26-10-4-7-22-26)20-8-9-21-19(27)25-15-6-5-14(28-2)11-16(15)29-3/h4-7,10-12H,8-9H2,1-3H3,(H,20,23,24)(H2,21,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWODCGPBTWCOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CC=N2)NCCNC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-dimethoxyphenyl)-3-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea

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